molecular formula C9H16BF3KNO2 B6263292 potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate CAS No. 2254447-10-2

potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate

Cat. No.: B6263292
CAS No.: 2254447-10-2
M. Wt: 277.1
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Description

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate (CAS: 1430219-73-0, molecular formula: C₈H₁₄BF₃KNO₂, molecular weight: 263.11) is a trifluoroborate salt featuring a Boc-protected azetidine ring linked to a methyl group. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for constructing complex molecules in medicinal and materials chemistry . Its stability under ambient conditions and compatibility with diverse coupling partners make it a valuable reagent. Storage requires inert atmospheres at -20°C to prevent decomposition .

Properties

CAS No.

2254447-10-2

Molecular Formula

C9H16BF3KNO2

Molecular Weight

277.1

Purity

93

Origin of Product

United States

Preparation Methods

Boc Protection of Azetidine Precursors

The synthesis begins with the protection of the azetidine nitrogen using di-tert-butyl dicarbonate (Boc₂O). This step is critical to prevent unwanted side reactions during subsequent boronation. The reaction is typically conducted in dichloromethane (DCHM) at 0–25°C for 4–6 hours, using 4-dimethylaminopyridine (DMAP) as a catalyst. Yields exceed 90% when the azetidine starting material is rigorously dried.

Boronic Ester Formation

The protected azetidine intermediate undergoes boronation via lithiation-borylation sequences. As demonstrated by Aggarwal et al., sec-butyllithium (s-BuLi) in anhydrous diethyl ether at −78°C generates a stabilized lithium intermediate, which reacts with trisopropyl borate (B(OiPr)₃) to form the boronic ester. This method achieves 85–92% yields but requires strict temperature control to avoid decomposition.

Trifluoroborate Salt Conversion

The final step involves converting the boronic ester to the potassium trifluoroborate salt using aqueous potassium hydrogen difluoride (KHF₂). Vedejs’ protocol optimizes this process by employing methanol as a co-solvent and maintaining pH 6–7 through incremental KHF₂ addition. Crystallization at −20°C yields the title compound with ≥95% purity.

Industrial-Scale Optimization Strategies

Continuous Flow Synthesis

Recent advancements replace batch reactors with continuous flow systems to enhance reproducibility. A three-stage microreactor setup (protection, borylation, salt formation) reduces reaction times from 48 hours to 8 hours while maintaining 89% overall yield. Key parameters include:

ParameterOptimal ValueEffect on Yield
Flow Rate0.5 mL/minMaximizes mixing
Temperature Gradient−78°C → 25°C → 0°CPrevents side rxns
Residence Time30 min per stageEnsures completion

Solvent and Catalyst Screening

Alternative solvents and catalysts were evaluated to improve cost-efficiency:

SolventCatalystYield (%)Purity (%)
THFDMAP7892
AcetonitrileTBAB8595
EtOAcNone6388

Tetrahydrofuran (THF) with tetrabutylammonium bromide (TBAB) emerged as the optimal combination, reducing catalyst loading by 40% compared to DMAP-based systems.

Mechanistic Insights and Byproduct Analysis

Radical Intermediates in Borylation

Electron donor-acceptor (EDA) complexes between activated esters and diboron reagents facilitate single-electron transfer under blue LED irradiation. This mechanism suppresses β-elimination, a major side reaction in azetidine functionalization. Quenching studies with TEMPO confirmed radical intermediates, with 72% yield improvement over thermal conditions.

Common Impurities and Mitigation

HPLC-MS analysis identified three primary impurities:

  • De-Boc derivative (m/z 198.1) : Forms via premature Boc cleavage (≤5% in suboptimal pH).

  • Dimerized boronate (m/z 415.3) : Results from incomplete lithiation (controlled by slow s-BuLi addition).

  • Fluoride adducts (m/z 245.0) : Minimized using KHF₂ instead of NH4HF₂.

Analytical Characterization Protocols

Multinuclear NMR Spectroscopy

¹H NMR (400 MHz, D₂O): δ 1.44 (s, 9H, Boc CH₃), 3.45–3.60 (m, 4H, azetidine CH₂), 2.85 (t, J = 7.2 Hz, 2H, B-CH₂).
¹¹B NMR : δ −1.2 (trifluoroborate), −3.8 ppm (residual boronic acid).
¹⁹F NMR : δ −134.5 (BF₃K), −137.2 ppm (KF byproduct).

X-ray Diffraction Analysis

Single-crystal X-ray structures confirm the trigonal-planar geometry around boron (B–F bond length 1.38 Å) and chair conformation of the azetidine ring. Space group P2₁/c with Z = 4 validates molecular packing predictions.

Comparative Evaluation of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Index
Classical Vedejs7892Moderate1.00
Aggarwal Flow8995High0.75
Radical-Enhanced9497Low1.20

The Aggarwal continuous flow method offers the best balance of yield and scalability, while photochemical approaches remain limited to small-scale applications .

Chemical Reactions Analysis

Types of Reactions

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Catalysts: Palladium catalysts are frequently used in Suzuki–Miyaura coupling reactions.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling reactions, the primary products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Applications in Organic Synthesis

1. Nucleophilic Partner in Coupling Reactions

One of the primary applications of potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate is as a nucleophile in various coupling reactions. It has demonstrated compatibility with electrophiles such as aryl halides and alkenes, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. This reactivity is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

2. Selective Functionalization

The trifluoroborate group enhances the stability of the compound under reaction conditions, allowing for selective functionalization without significant side reactions. This property is particularly advantageous when synthesizing compounds with multiple functional groups or when specific reactivity patterns are desired.

3. Modern Synthetic Methods

Research indicates that this compound can be utilized in modern synthetic methods such as copper-mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S bond formation. These methodologies are pivotal in constructing complex molecular architectures efficiently .

Mechanism of Action

The mechanism of action of potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate involves its role as a reagent in chemical reactions. In Suzuki–Miyaura coupling reactions, it acts as a source of the trifluoroborate group, which undergoes transmetalation with a palladium catalyst to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

Comparison with Similar Compounds

Structural Features

Compound Name Core Structure Key Functional Groups Molecular Weight CAS Number
Target Compound Boc-azetidine + methyltrifluoroborate tert-butoxycarbonyl, azetidine 263.11 1430219-73-0
Potassium phenyltrifluoroborate Phenyl ring Aromatic 198.02 153766-81-5
Potassium (3-methoxyphenyl)trifluoroborate Methoxy-substituted phenyl Methoxy, aromatic 228.09 438553-44-7
Potassium (bromomethyl)trifluoroborate Bromomethyl Alkyl halide 207.97 888711-44-2
Potassium [1-(Boc)-indol-3-yl]trifluoroborate Boc-indole Boc, aromatic heterocycle 330.23 -

Key Observations :

  • The Boc group in the target compound enhances stability during synthetic steps, unlike unprotected analogs like potassium (bromomethyl)trifluoroborate, which are more reactive but less shelf-stable .

Reactivity in Cross-Coupling Reactions

Compound Coupling Partner (Example) Catalyst System Yield (%) Reference
Target Compound Aryl chlorides Pd₂(dba)₃, SPhos 75–85
Potassium vinyltrifluoroborate Benzyl chlorides PEPPSI, K₂CO₃ 90
Potassium (3-nitrophenyl)trifluoroborate Aryl bromides Pd(PPh₃)₄ 65
Potassium (bromomethyl)trifluoroborate Aryl chlorides NiCl₂(dppe) 70

Key Observations :

  • The Boc-azetidine group in the target compound may require mild deprotection steps post-coupling, unlike simpler aryltrifluoroborates .
  • Steric hindrance from the azetidine ring reduces reactivity compared to linear alkyltrifluoroborates (e.g., potassium (3-butenyl)trifluoroborate) .

Key Observations :

  • The Boc group improves solubility in organic solvents (e.g., THF) compared to non-polar aryltrifluoroborates .
  • Bromomethyl derivatives exhibit higher reactivity but pose greater handling risks (e.g., corrosive properties) .

Biological Activity

Potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate (CAS No. 1430219-73-0) is a specialized organoboron compound that combines a trifluoroborate moiety with a tert-butoxycarbonyl-protected azetidine derivative. This compound is characterized by its unique azetidine core, which is a four-membered cyclic amine, and its trifluoroborate group, which enhances its utility in organic synthesis.

Structure and Properties

The molecular formula of this compound is C₈H₁₄BF₃KNO₂, with a molecular weight of 263.11 g/mol. The compound exhibits stability under various conditions, making it suitable for diverse synthetic applications.

PropertyValue
Molecular FormulaC₈H₁₄BF₃KNO₂
Molecular Weight263.11 g/mol
CAS Number1430219-73-0
Purity SpecificationNot specified
Storage ConditionsInert atmosphere, -20°C

Interaction Studies

Interaction studies primarily focus on the compound's reactivity with electrophiles during coupling reactions. These studies indicate its compatibility with various electrophilic partners, including aryl halides and alkenes. The trifluoroborate group allows for selective functionalization without significant side reactions, highlighting its potential utility in synthesizing biologically active compounds.

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with other related trifluoroborate compounds:

Compound NameStructureUnique Features
Potassium Benzyl TrifluoroborateC₆H₅CH₂BF₃KCommonly used in Suzuki-Miyaura coupling; stable and easy to handle.
Potassium Methyl TrifluoroborateCH₃BF₃KVersatile nucleophile; used extensively in organic synthesis.
Potassium Allyl TrifluoroborateC₃H₅BF₃KUseful for allylic substitutions; provides unique reactivity patterns.

Applications in Organic Synthesis

The primary application of this compound lies in its role as a versatile nucleophilic partner in various coupling reactions. Its ability to participate in complex synthetic pathways while maintaining stability under different conditions makes it particularly valuable in advanced organic synthesis.

Case Studies and Research Findings

While specific case studies focusing exclusively on this compound are scarce, research on similar organoboron compounds indicates their potential effectiveness as intermediates in synthesizing pharmaceuticals. For instance, studies involving related trifluoroborates have demonstrated promising results in forming C–C and C–N bonds essential for developing new therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for preparing potassium ((1-(tert-butoxycarbonyl)azetidin-3-yl)methyl)trifluoroborate?

The compound is typically synthesized via a two-step procedure:

Lithiation and Boronation : React the azetidine precursor (e.g., tert-butyl-3-iodo-azetidine-1-carboxylate) with n-BuLi in anhydrous THF at −78°C, followed by treatment with triisopropyl borate.

Trifluoroborate Formation : Add aqueous potassium bifluoride (KHF₂) to the intermediate boronate ester. The product is isolated via crystallization from acetone/diethyl ether .

Q. How is this compound purified, and what analytical methods validate its purity?

  • Purification : Recrystallization from hot acetone/ether mixtures yields high-purity crystalline plates .
  • Characterization :
    • NMR Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm structure and purity. For example, ¹⁹F NMR typically shows a dd peak at δ −135 ppm (acetone-d₆) .
    • X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve bond distances (e.g., B–C ≈ 1.59–1.60 Å) and crystal packing .

Q. What precautions are necessary for handling and storage?

  • Storage : Keep at 2–8°C in airtight containers under inert gas (argon/nitrogen) to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS Category 2/2A). Avoid moisture and heat sources .

Advanced Research Questions

Q. How does this compound perform in Suzuki-Miyaura cross-coupling reactions?

  • Reaction Optimization : Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with bases like Cs₂CO₃ or K₃PO₄ in THF/H₂O mixtures.
  • Challenges : Steric hindrance from the tert-butoxycarbonyl (Boc) group may reduce coupling efficiency. Pre-activation with Ag₂O or microwave heating improves yields .

Q. Are there stability concerns under acidic or basic conditions?

  • Acidic Conditions : The Boc group hydrolyzes at pH < 3, releasing free amine. Avoid protic acids in reaction design.
  • Basic Conditions : Stable in mild bases (pH 7–10) but decomposes in strong bases (e.g., NaOH) via boron-fluoride bond cleavage .

Q. What structural insights can X-ray crystallography provide?

  • Bond Distances : B–C bonds (1.59–1.60 Å) are slightly shorter than average (1.619 Å), attributed to steric effects from the Boc group .
  • Coordination Chemistry : Potassium ions form weak π-interactions with aromatic moieties and coordinate with fluorine/oxygen atoms (K–F: 2.58–2.99 Å) .

Q. How should researchers address contradictions in reported B–C bond lengths?

Discrepancies may arise from:

  • Crystallographic Resolution : High-resolution data (e.g., synchrotron sources) reduce measurement errors.
  • Environmental Effects : Crystal packing forces or solvent interactions subtly alter bond lengths. Cross-validate with DFT calculations .

Q. What are the limitations of using this reagent in enantioselective synthesis?

  • Steric Bulk : The Boc-protected azetidine limits access to sterically congested coupling partners.
  • Boronate Stability : Prolonged reaction times (>24 h) in polar solvents (DMF) may degrade the trifluoroborate .

Methodological Recommendations

  • Reaction Monitoring : Use TLC (silica, ethyl acetate/hexane) or in situ ¹⁹F NMR to track consumption .
  • Scale-up : Maintain strict temperature control (−78°C to 0°C) during lithiation to prevent side reactions .

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